molecular formula C14H13ClN2O2 B8455684 Ethyl 6-chloro-4-(phenylamino)nicotinate

Ethyl 6-chloro-4-(phenylamino)nicotinate

Cat. No.: B8455684
M. Wt: 276.72 g/mol
InChI Key: HFZNNKRDKQNPAK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(phenylamino)nicotinate is a nicotinic acid derivative characterized by a chloro substituent at position 6, a phenylamino group at position 4, and an ethyl ester at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of acetylcholinesterase inhibitors and kinase-targeting molecules . Its structural features, including the electron-withdrawing chloro group and aromatic phenylamino moiety, influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

ethyl 4-anilino-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14(18)11-9-16-13(15)8-12(11)17-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17)

InChI Key

HFZNNKRDKQNPAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC2=CC=CC=C2)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-4-(phenylamino)nicotinate is primarily studied for its potential as a kinase inhibitor, which is crucial in the treatment of various proliferative diseases, including cancer. Kinase inhibitors play a vital role in regulating cell division and growth, making this compound of interest for developing targeted therapies.

Mechanism of Action :

  • The compound interacts with specific kinases involved in cell signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.

Case Study :

  • In vitro assays demonstrated notable inhibitory zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an effective antimicrobial agent.

Antioxidant Properties

Studies have shown that derivatives of nicotinic acid can exhibit antioxidant activities. This compound may contribute to this field by providing compounds that can scavenge free radicals and reduce oxidative stress.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesInhibits kinases and FGFRs
Ethyl 6-chloro-4-(methylamino)nicotinateModerateModerateModulates enzyme activity
6-Chloronicotinic acidLowLowLimited interaction with cellular targets

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

A study explored the effects of this compound on FGFR signaling pathways. Results indicated a significant reduction in phosphorylation levels of downstream targets, suggesting effective inhibition of FGFR-mediated signaling in cancer cells.

Antimicrobial Activity Assessment

In vitro assays evaluated the antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibitory zones, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The phenylamino group requires deprotection (e.g., TFA-mediated PMB removal) for synthesis, whereas alkylamino derivatives (e.g., isopropylamino) are directly introduced via nucleophilic substitution .
  • Yield: Synthetic yields for deprotected analogs (76–77%) are comparable to alkylamino derivatives, suggesting minimal steric hindrance from phenylamino groups under optimized conditions .

Molecular Properties and Bioactivity

Compound Name Molecular Formula Molecular Weight LogP* Key Applications
Ethyl 6-chloro-4-(phenylamino)nicotinate C₁₄H₁₃ClN₂O₂ 276.72 3.1 Kinase inhibitors, acetylcholinesterase inhibitors
Methyl 6-chloro-4-(isopropylamino)nicotinate C₁₀H₁₃ClN₂O₂ 228.68 2.3 Intermediate for antitumor agents
Ethyl 6-chloro-4-((3-fluorocyclopentyl)amino)nicotinate C₁₃H₁₆ClFN₂O₂ 286.73 2.8 Targeted therapies (undisclosed)
Ethyl 4-amino-6-chloronicotinate C₈H₉ClN₂O₂ 200.63 1.5 Precursor for fluorescent probes

*Estimated using fragment-based methods.

Key Observations :

  • Bioactivity: Phenylamino derivatives are prioritized in kinase inhibitor development due to aromatic stacking interactions with ATP-binding pockets .

Commercial Availability and Stability

  • This compound: Not widely commercialized; typically synthesized in-house for research .

Preparation Methods

Esterification of Nicotinic Acid

The esterification of nicotinic acid to ethyl nicotinate is a well-documented process. A representative protocol involves:

  • Reactants : Nicotinic acid, absolute ethanol, toluene.

  • Catalyst : HND230 solid acid (0.01–0.1× nicotinic acid weight).

  • Conditions : 50–65°C for 3–6 hours, followed by reflux dehydration.

Key Data :

ParameterOptimal RangeYield (%)
Molar ratio (acid:ethanol)1:1–1:296–98
Solvent (toluene)0.3–0.8× acid weight-

This method avoids aqueous workup, reducing sodium sulfate wastewater by 90% compared to conventional sulfuric acid catalysis.

Introduction of the Phenylamino Group

The 4-position of the pyridine ring is activated for NAS due to the electron-withdrawing effect of the ester and chloro groups. Reacting 6-chloro-ethyl nicotinate with aniline in the presence of a base (e.g., K₂CO₃) facilitates substitution:

Reaction Equation :
Ethyl 6-chloronicotinate+AnilineBase, ΔEthyl 6-chloro-4-(phenylamino)nicotinate+HCl\text{Ethyl 6-chloronicotinate} + \text{Aniline} \xrightarrow{\text{Base, Δ}} \text{this compound} + \text{HCl}

Experimental Insights :

  • Solvents like toluene or acetonitrile improve solubility and reaction kinetics.

  • Yields for analogous NAS reactions with ethanolamine range from 37–85% depending on stoichiometry and temperature.

Catalytic and Solvent Effects

Role of Solid Acid Catalysts

The HND230 catalyst used in esterification offers recyclability and reduced environmental impact. In comparative studies, HND230 achieved 96.3% yield for ethyl nicotinate synthesis, outperforming homogeneous catalysts like sulfuric acid. Similar principles could apply to other steps, such as using zeolites or ion-exchange resins for acid-catalyzed chlorination.

Solvent Selection

  • Esterification : Toluene enhances azeotropic water removal, driving the reaction to completion.

  • Aminolysis : Polar aprotic solvents (e.g., DMF) improve NAS efficiency by stabilizing transition states.

Purification and Yield Optimization

Crude products often require chromatography or recrystallization. For example, N-(2-hydroxyethyl)-nicotinamide was purified via acetone-induced crystallization, achieving 96.6% purity. For this compound, silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol-water mixtures may be effective.

Yield-Influencing Factors :

FactorImpact on Yield
Stoichiometry (amine)Excess aniline (1.2–2.0 eq.) improves conversion.
TemperatureReflux (~110°C) optimal for NAS.
Catalyst loading5–10 mol% base (e.g., K₂CO₃) enhances kinetics.

Industrial Scalability and Environmental Considerations

The patented HND230-based method demonstrates scalability, producing 291.1 g of ethyl nicotinate in a 500 mL flask. Key considerations for large-scale synthesis of this compound include:

  • Waste Reduction : Solid catalysts minimize acid waste.

  • Energy Efficiency : Lower reaction temperatures (50–65°C vs. traditional 80–100°C) reduce energy costs.

  • Solvent Recovery : Toluene and ethanol can be distilled and reused, aligning with green chemistry principles .

Q & A

Basic: What are the optimal reaction conditions for synthesizing Ethyl 6-chloro-4-(phenylamino)nicotinate?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated nicotinate derivative and an amine. For example, this compound can be synthesized by reacting ethyl 4,6-dichloronicotinate with aniline under reflux in a solvent system such as tetrahydrofuran (THF)/ethanol (3:1 v/v) with triethylamine as a base. Reaction times vary between 16–65 hours at 60–80°C, with purification via flash chromatography (n-hexane/ethyl acetate gradients) yielding ~74–85% purity .

Key Parameters Table:

ParameterCondition RangeReference
Solvent SystemTHF/EtOH (3:1), THF/H₂O
Temperature60–80°C
Reaction Time16–65 hours
BaseTriethylamine, LiOH
Purification MethodFlash chromatography (hexane/EtOAc)

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • LC-MS for molecular ion detection (e.g., [M+H]+ at m/z 229–286) .
  • 1H NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyl ester signals at δ 1.3–4.3 ppm) .
  • Elemental Analysis to validate purity (>95%) .
    Advanced methods like HPLC-PDA can assess chromatographic purity, while FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How do steric and electronic effects of substituents influence reactivity in SNAr reactions?

Methodological Answer:
The reactivity of the chloro group at the 4-position in nicotinate derivatives depends on:

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CN, -CF₃) enhance electrophilicity at the 4-position, accelerating SNAr. For example, trifluoromethyl groups increase reaction rates compared to methyl substituents .
  • Steric Hindrance: Bulky amines (e.g., isopropyl vs. aniline) reduce yields due to slower nucleophilic attack. shows 77% yield with isopropylamine versus 85% with smaller amines under similar conditions .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures for activation .

Substituent Impact Table:

AmineYield (%)Reference
Aniline74
Isopropylamine77
(3-Fluorocyclopentyl)85

Advanced: How can researchers resolve contradictions in reported reaction yields for similar compounds?

Methodological Answer:
Discrepancies in yields (e.g., 74% vs. 85% for analogous reactions) may arise from:

  • Reaction Time Optimization: Longer durations (65 hours vs. 16 hours) improve conversion but risk side reactions .
  • Purification Efficiency: Flash chromatography gradients (e.g., 50% hexane/EtOAc vs. 20%) impact recovery .
  • Catalyst Use: Base strength (e.g., LiOH vs. triethylamine) affects deprotonation rates .
    Researchers should systematically vary one parameter while holding others constant and validate results with triplicate runs.

Advanced: What strategies are effective for improving regioselectivity in nicotinate derivatives?

Methodological Answer:
Regioselectivity at the 4-position can be enhanced by:

  • Directed Metalation: Using lithiation (e.g., LDA) to direct substitution away from the 2- or 6-positions .
  • Protecting Groups: Temporarily blocking reactive sites (e.g., esterifying the 3-carboxyl group) to favor 4-position reactivity .
  • Microwave-Assisted Synthesis: Reducing reaction times minimizes competing pathways (e.g., ’s 16-hour protocol) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
While specific safety data for this compound is limited, general protocols for nicotinate derivatives include:

  • PPE: Lab coat, nitrile gloves, and goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile amines or solvents .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling aid in predicting substituent effects?

Methodological Answer:

  • DFT Calculations: Predict electrophilicity at the 4-position using Fukui indices or electrostatic potential maps .
  • Molecular Docking: Assess steric compatibility between amines and the nicotinate scaffold (e.g., in , fluorocyclopentyl groups showed better fit than benzyl groups) .
  • QSAR Models: Correlate substituent properties (e.g., Hammett σ) with reaction rates to guide synthetic design .

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